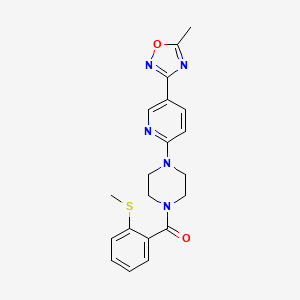
(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone , often referred to as P102-0175, is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O2 with a molecular weight of 322.37 g/mol. The structure includes a piperazine moiety linked to a pyridine ring and an oxadiazole derivative, which is known for its various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 322.37 g/mol |
| LogP | 3.170 |
| Water Solubility (LogSw) | -3.53 |
| Polar Surface Area | 63.297 Ų |
| pKa | 9.52 |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to P102-0175 demonstrate potent activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, a study highlighted that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as effective antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary assays using the MTT method on HeLa cells indicated that derivatives with oxadiazole rings show low cytotoxicity while maintaining significant anticancer activity. The structure–activity relationship (SAR) studies suggest that modifications in the oxadiazole moiety can enhance the anticancer efficacy of these compounds .
Anti-inflammatory Effects
In vivo studies have demonstrated that oxadiazole derivatives possess anti-inflammatory properties. For example, compounds were tested using the carrageenan-induced paw edema model, showing significant reduction in edema compared to control groups. This suggests potential therapeutic applications in treating inflammatory conditions .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study involving various oxadiazole derivatives showed that compounds structurally related to P102-0175 exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds had MIC values ranging from 8 to 32 µg/mL .
- Cytotoxicity Assessment : In a series of experiments on HeLa cells, compounds similar to P102-0175 were found to induce apoptosis at concentrations significantly lower than those causing toxicity in normal cells, highlighting their selective action against cancerous cells .
- Anti-inflammatory Activity : In a study evaluating the anti-inflammatory potential of oxadiazole derivatives, it was found that some compounds reduced paw edema by over 50% at doses of 25 mg/kg, comparable to standard anti-inflammatory drugs like Indomethacin .
Eigenschaften
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14-22-19(23-27-14)15-7-8-18(21-13-15)24-9-11-25(12-10-24)20(26)16-5-3-4-6-17(16)28-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVUHDDPGNRWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














